4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl
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Overview
Description
4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl is an organic compound with a complex structure that includes a biphenyl core substituted with a chloro(phenyl)methyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the chloro group by a nucleophile, facilitated by the electron-withdrawing nitro group.
Electrophilic Aromatic Substitution (EAS): The biphenyl core can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are used under acidic conditions.
Major Products
Nucleophilic Aromatic Substitution: The major product is the substituted biphenyl with the nucleophile replacing the chloro group.
Electrophilic Aromatic Substitution: Products include various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl involves its interaction with molecular targets through nucleophilic aromatic substitution. The nitro group activates the aromatic ring towards nucleophilic attack, leading to the formation of a Meisenheimer complex, which subsequently eliminates the leaving group . This mechanism is crucial for its reactivity and applications in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrophenyl)(phenyl)methanone: Similar structure with a different substitution pattern.
5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde: Another compound with a chloro and phenyl substitution but with a pyrazole ring.
Uniqueness
4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and reactivity. The presence of both chloro and nitro groups enhances its reactivity towards nucleophilic substitution, making it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
63242-44-4 |
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Molecular Formula |
C19H14ClNO2 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
1-[4-[chloro(phenyl)methyl]phenyl]-3-nitrobenzene |
InChI |
InChI=1S/C19H14ClNO2/c20-19(15-5-2-1-3-6-15)16-11-9-14(10-12-16)17-7-4-8-18(13-17)21(22)23/h1-13,19H |
InChI Key |
YOJBWNHUYJPKIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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